molecular formula C18H21N3O4S2 B2593452 N-[3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide CAS No. 851783-22-7

N-[3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide

Cat. No.: B2593452
CAS No.: 851783-22-7
M. Wt: 407.5
InChI Key: BECJLLKUERJIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide belongs to a class of pyrazoline derivatives functionalized with sulfonamide groups. Its core structure comprises a 4,5-dihydropyrazole ring linked to a phenyl group substituted with ethane-sulfonamide.

Properties

IUPAC Name

N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-3-27(24,25)20-16-11-7-10-15(12-16)17-13-18(14-8-5-4-6-9-14)21(19-17)26(2,22)23/h4-12,18,20H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECJLLKUERJIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1 . The reaction conditions are generally mild, and the yields are high, ranging from 78% to 92%.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The pyrazole scaffold has been extensively studied for its pharmacological properties. Compounds containing pyrazole rings have been identified as promising candidates for drug development due to their ability to interact with various biological targets.

Therapeutic Properties

Recent studies have highlighted the following therapeutic applications of pyrazole derivatives:

  • Anti-inflammatory Activity : Pyrazole compounds have shown significant anti-inflammatory effects, often surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium in efficacy .
  • Antibacterial Activity : Research indicates that certain substituted pyrazoles exhibit potent antibacterial properties, making them suitable for developing new antibiotics .
  • Antitumor Activity : The structural diversity of pyrazole derivatives allows for the exploration of their antitumor effects, with some compounds demonstrating selective cytotoxicity against cancer cell lines .

Synthetic Applications

N-[3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide can serve as a precursor in the synthesis of more complex molecules. Its sulfonamide group is particularly valuable in medicinal chemistry as it can enhance the solubility and bioavailability of drug candidates.

Biochemical Studies

The compound's mechanism of action is an area of active research. Studies are being conducted to elucidate how this compound interacts at the molecular level with specific enzymes or receptors involved in disease pathways. For instance, investigations into its role as a potential inhibitor of protein kinases have shown promise in targeting cancer therapies .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeExample CompoundEfficacy Level
Anti-inflammatory4-(3-Benzyl)-pyrazoleSuperior to diclofenac
AntibacterialSubstituted pyrazolesPotent against Gram-positive bacteria
AntitumorPyrazolo[1,5-a]pyrimidine derivativesSelective cytotoxicity

Table 2: Synthetic Pathways Involving this compound

Step No.Reaction TypeReagents/ConditionsProduct
1Sulfonamide FormationEthane sulfonamide + Pyrazole derivativeN-[3-(...)]
2AlkylationAlkyl halide + BaseModified pyrazole derivative
3CyclizationAppropriate catalystsComplex heterocyclic compounds

Case Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds significantly reduced inflammation markers in animal models compared to standard treatments .

Case Study 2: Antibacterial Activity

In another study focusing on antibacterial activity, a series of pyrazole derivatives were synthesized and tested against a panel of bacterial strains. The results showed that certain modifications to the pyrazole structure enhanced antibacterial potency significantly, suggesting that similar modifications could be applied to N-[3-(...)] for improved efficacy .

Mechanism of Action

The mechanism of action of N-[3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound shares structural similarities with other pyrazoline-based sulfonamides, differing primarily in substituents on the pyrazole ring and the sulfonamide moiety. Below is a comparative analysis:

Table 1: Structural Comparison of Analogs
Compound Name Pyrazole Substituent (R1) Phenyl Substituent (R2) Sulfonamide Chain Biological Activity (Reported) Reference
Target Compound Methanesulfonyl Phenyl Ethane Not explicitly reported (inferred)
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Benzoyl 2-Ethoxyphenyl Methane Strong binding to MPXV DPol and A42R
N-[3-[3-(2-Methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide Isobutyryl 2-Methylphenyl Methane Pharmacokinetic studies pending

Impact of Substituents on Activity

  • Sulfonamide Chain: The target compound’s ethane-sulfonamide chain (vs.
  • Pyrazole Substituents : Methanesulfonyl (target) vs. benzoyl or isobutyryl (analogs): Methanesulfonyl is electron-withdrawing, which could stabilize the pyrazole ring and modulate electronic interactions with biological targets .
  • Phenyl Substituents : The phenyl group in the target compound lacks the 2-ethoxy or 2-methyl modifications seen in analogs. These substituents in analogs may improve solubility or binding specificity but reduce metabolic stability .

Research Findings on Analog Compounds

Antiviral Activity

Molecular docking studies of analogs like N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide revealed strong binding to monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R, with binding energies ranging from -8.5 to -10.2 kcal/mol.

Pharmacokinetic Considerations

The isobutyryl-substituted analog (CCG-28511) from highlights the role of lipophilic groups in enhancing membrane permeability. However, its methane-sulfonamide chain may limit solubility compared to the target compound’s ethane-sulfonamide, which could offer a better balance between permeability and aqueous solubility .

Structure-Activity Relationship (SAR) Trends

Sulfonamide Chain Elongation : Ethane-sulfonamide (target) vs. methane-sulfonamide (analogs) may reduce metabolic clearance due to increased steric hindrance.

Aryl Substituents : 2-Ethoxyphenyl (analog) introduces polar interactions but may increase susceptibility to oxidative metabolism. The target’s unmodified phenyl group prioritizes hydrophobic interactions.

Electron-Withdrawing Groups : Methanesulfonyl (target) vs. benzoyl (analog) could enhance electrophilic character, improving binding to nucleophilic residues in viral proteins .

Biological Activity

Overview

N-[3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure characterized by a pyrazole ring and sulfonamide functional groups, which are known for their diverse biological properties.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. It is believed to function as an enzyme inhibitor , where it binds to the active sites of various enzymes, thereby blocking their catalytic activity. This inhibition can influence several biochemical pathways, making the compound a candidate for therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing pyrazole and sulfonamide groups have shown effectiveness against various bacterial strains and fungi.

A study highlighted the antileishmanial activity of related pyrazole sulfonamides, reporting IC50 values ranging from 0.059 mM to 0.072 mM against Leishmania species, suggesting a promising profile for treating leishmaniasis .

Antitubercular Activity

In vitro studies have demonstrated that certain pyrazole sulfonamides possess significant antitubercular activity. For example, compounds derived from similar structures showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium tuberculosis, indicating strong potential as antitubercular agents .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by its structural components. The presence of the sulfonamide group is crucial for enhancing antimicrobial and antitubercular activities. Variations in the phenyl substituents on the pyrazole ring can also significantly affect the potency and selectivity of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole-based sulfonamides:

  • Antileishmanial Activity : A comparative study evaluated several pyrazole sulfonamides against Leishmania spp., revealing that certain derivatives exhibited superior activity compared to established treatments like pentamidine .
  • Antitubercular Studies : A series of synthesized pyrazole sulfonamides were tested for their activity against M. tuberculosis, with results indicating that modifications in the sulfonamide moiety could enhance effectiveness .
  • Enzyme Inhibition : Research has shown that these compounds can inhibit carbonic anhydrase (CA) enzymes effectively, which is critical in developing treatments for conditions like glaucoma and epilepsy .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50/MIC (µM)
Compound AAntileishmanialLeishmania amazonensis70
Compound BAntitubercularMycobacterium tuberculosis6.25
Compound CEnzyme InhibitionCarbonic Anhydrase0.20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.